molecular formula C9H7Cl2N3S B7723112 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 5950-88-9

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B7723112
CAS No.: 5950-88-9
M. Wt: 260.14 g/mol
InChI Key: KNPVHXREFIERGC-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 26028-68-2) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a 2,4-dichlorophenyl group at position 5, and a thiol (-SH) group at position 3 . The dichlorophenyl moiety enhances lipophilicity and electron-withdrawing properties, while the thiol group contributes to reactivity, enabling derivatization into sulfanyl or disulfide analogs for diverse applications, including pharmaceuticals and agrochemicals . Its synthesis typically involves cyclization of hydrazine derivatives or nucleophilic substitution reactions .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPVHXREFIERGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974915
Record name 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5950-88-9
Record name 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazide-Thiocyanate Cyclization

The most widely reported method involves the cyclocondensation of 2,4-dichlorophenyl hydrazine with methyl isothiocyanate in ethanol under reflux conditions. This reaction proceeds via the formation of a thiosemicarbazide intermediate, which undergoes intramolecular cyclization in the presence of base (e.g., NaOH or KOH).

Reaction Conditions

  • Solvent: Ethanol or methanol

  • Temperature: Reflux (78–80°C for ethanol)

  • Catalyst: 1.2 equiv. KOH

  • Reaction Time: 6–8 hours

  • Yield: 68–72%

The thiocyanate group facilitates nucleophilic attack on the carbonyl carbon, leading to triazole ring formation. Purification is typically achieved via recrystallization from ethanol-water mixtures.

Thiocyclization of Thiosemicarbazides

Acid-Catalyzed Cyclization

An alternative route employs 2,4-dichlorophenyl thiosemicarbazide derivatives, synthesized from 2,4-dichlorophenyl hydrazine and methyl thioamide . Cyclization is induced by hydrochloric acid (HCl) in aqueous ethanol, yielding the target triazole-thiol.

Optimized Parameters

ParameterValue
HCl Concentration10% (v/v)
Solvent Ratio (EtOH:H₂O)3:1
Temperature60°C
Yield75–80%

This method benefits from shorter reaction times (3–4 hours) and higher yields compared to base-mediated approaches.

Microwave-Assisted Synthesis

Green Chemistry Protocols

Recent advancements have introduced microwave irradiation to accelerate the cyclization step. Using 2,4-dichlorophenyl hydrazine and methyl thiourea in dimethylformamide (DMF), reactions complete within 15–20 minutes at 120°C, achieving yields of 85–90%.

Advantages

  • Energy Efficiency: 70% reduction in energy consumption vs. conventional heating.

  • Purity: >98% by HPLC due to minimized side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors (CFRs) are employed to enhance reproducibility and safety. Key parameters include:

StageConditions
Hydrazine Formation40°C, 2 bar pressure
Cyclization100°C, 5 bar pressure
Throughput50 kg/hour

CFRs reduce solvent waste by 40% and improve yield consistency to ±2%.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics Across Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Hydrazide-Thiocyanate72958 hoursModerate
Acid-Catalyzed80974 hoursHigh
Microwave909820 minutesLow
CFR8899ContinuousIndustrial

Microwave and CFR methods represent the most efficient pathways, though scalability remains a challenge for microwave techniques.

Reaction Mechanism and Kinetics

Cyclization Pathway

The formation of the triazole-thiol scaffold proceeds via a two-step mechanism:

  • Nucleophilic Attack: Thiocyanate nitrogen attacks the hydrazide carbonyl, forming a tetrahedral intermediate.

  • Ring Closure: Base-mediated deprotonation triggers cyclization, expelling water and yielding the triazole core.

Kinetic Studies

  • Activation Energy (Eₐ): 58 kJ/mol for the rate-limiting step (cyclization).

  • Rate Law: Second-order kinetics, dependent on hydrazide and thiocyanate concentrations.

Purification and Characterization

Recrystallization Techniques

Crude product purification is achieved using mixed solvents:

  • Ethanol/Hexane (1:3): Removes unreacted hydrazine derivatives.

  • Activated Charcoal Treatment: Reduces colored impurities by 90%.

Characterization Data

  • Melting Point: 182–184°C (lit. 180–185°C).

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.45–7.60 (m, 3H, Ar-H) .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Cyclization: Acidic or basic conditions are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Agricultural Chemistry

DMT has been studied for its potential use as a fungicide. Its triazole structure is known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property makes it effective against various plant pathogens.

Case Study: Efficacy Against Fungal Pathogens

A study conducted by researchers at the University of California demonstrated that DMT exhibited significant antifungal activity against Botrytis cinerea, a common pathogen affecting grapes. The compound was tested in vitro and showed a reduction in fungal growth by over 70% at concentrations as low as 100 ppm.

Pharmaceutical Research

DMT's unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Its thiol group can participate in redox reactions, which is beneficial for modulating biological pathways.

Case Study: Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of DMT. The study revealed that DMT induced apoptosis in human cancer cell lines through the activation of caspase pathways. The compound showed IC50 values in the micromolar range, indicating promising potential for further development.

Material Science

The compound is also being investigated for its application in material science, particularly in the development of novel polymers and coatings. Its ability to form stable complexes with metals can enhance material properties.

Data Table: Properties of DMT-Based Polymers

PropertyValue
Thermal StabilityUp to 300 °C
Tensile Strength50 MPa
Elongation at Break200%

Environmental Science

DMT has been evaluated for its role in environmental remediation processes. Its properties allow it to bind heavy metals and other pollutants, facilitating their removal from contaminated sites.

Case Study: Heavy Metal Binding

A study conducted at the National Institute of Environmental Health Sciences demonstrated that DMT could effectively bind lead and cadmium ions from aqueous solutions. The binding capacity was quantified using Langmuir isotherm models, showing maximum capacities of 150 mg/g for lead and 120 mg/g for cadmium.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with various biological targets, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazole-3-thiol derivatives allows for tailored biological and physicochemical properties. Below is a systematic comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 4/5) Key Modifications Biological Activity Key References
5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol 4-CH₃, 5-(2,4-Cl₂C₆H₃) Thiol group at position 3 Antifungal, Antibiotic
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol 4-CH₃, 5-adamantyl Bulky adamantyl group Enhanced thermal stability
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-(2-CH₃C₆H₄), 5-(4-MeOC₆H₄) Methoxy and methylphenyl groups Potential nonlinear optical applications
5-(Trifluoromethylphenyl)-4H-1,2,4-triazole-3-thiol 5-(CF₃C₆H₄) Trifluoromethyl group Enzyme inhibition (e.g., carbonic anhydrase)
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4-C₆H₅, 5-(pyrazolyl) Pyrazole hybrid Moderate antiradical activity (DPPH assay)
5-(Benzimidazol-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol 4-CH₃, 5-(benzimidazolyl) Benzimidazole fusion Anticandidal activity
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 4-NH₂, 5-C₆H₅, Schiff base at position 3 Amino and aldehyde-derived substituents Antianxietic, Antidepressant (CNS activity)

Key Findings

Substituent Effects on Bioactivity: Halogenated Phenyl Groups: The 2,4-dichlorophenyl substituent in the target compound enhances antifungal activity compared to mono-chlorinated analogs (e.g., 5-(2-chlorophenyl)-4H-triazole-3-thiol) due to increased lipophilicity and membrane penetration . Electron-Withdrawing Groups: Trifluoromethyl (CF₃) substituents (e.g., in CP 55 derivatives) improve enzyme inhibition efficacy, likely via enhanced binding to hydrophobic enzyme pockets . Hybrid Structures: Benzimidazole-triazole hybrids (e.g., compound 5x in ) exhibit superior anticandidal activity, attributed to synergistic interactions with fungal cytochrome P450 enzymes .

Synthetic Flexibility :

  • The thiol group in the target compound allows facile alkylation or arylation (e.g., with 2,6-dichlorobenzyl sulfinyl groups) to modulate solubility and bioavailability .
  • Schiff base formation (e.g., with 2,4-dichlorobenzaldehyde) introduces π-conjugated systems, enhancing CNS activity by crossing the blood-brain barrier .

Physicochemical Properties :

  • Solubility : Methoxy and methylphenyl substituents (e.g., in ) increase solubility in polar solvents compared to halogenated analogs .
  • Thermal Stability : Adamantyl-substituted triazoles exhibit higher melting points due to rigid, bulky structures .

Biological Activity

5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 162693-41-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antimicrobial, antifungal, and potential anticancer activities.

The molecular formula of this compound is C9H7Cl2N3SC_9H_7Cl_2N_3S, with a molecular weight of approximately 260.14 g/mol. The structure includes a triazole ring that is known for its reactivity and ability to form various derivatives, enhancing its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study highlighted the synthesis of various S-substituted derivatives of 1,2,4-triazole-3-thiols and their biological screening against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that at a concentration of 125 µg/mL, the synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against these strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMIC (µg/mL)Target Pathogen
Compound A31.25Pseudomonas aeruginosa
Compound B62.5Staphylococcus aureus
Compound C125Escherichia coli

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the sulfur atom and the phenyl ring significantly influence antimicrobial efficacy. For instance, the introduction of electron-donating groups in certain positions enhances activity against resistant strains .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are also recognized for their antifungal activity. The compound has shown effectiveness against various fungal strains, including Candida albicans. The SAR studies suggest that specific substitutions can enhance antifungal potency while maintaining low toxicity profiles .

Potential Anticancer Activity

Emerging studies suggest that triazole derivatives may possess anticancer properties. The mechanism is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. Further research is needed to elucidate these mechanisms and evaluate the efficacy of this compound in cancer models.

Case Studies

  • Antimicrobial Efficacy : A case study involving synthesized triazole derivatives demonstrated significant antibacterial action against drug-resistant strains of bacteria. The most potent compound exhibited an MIC value comparable to established antibiotics .
  • Fungal Inhibition : Another study assessed the antifungal activity of triazole compounds against clinical isolates of Candida. The results indicated that certain modifications led to enhanced efficacy against resistant fungal strains .

Q & A

Q. What are the standard synthesis protocols for 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization reactions under reflux conditions in polar solvents (ethanol or methanol) with elevated temperatures (60–80°C). Key precursors include chlorophenyl-substituted hydrazines and carbon disulfide. Purification is achieved via recrystallization or column chromatography. Reaction yields (50–75%) depend on solvent choice and temperature optimization .

Q. Which spectroscopic methods are essential for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C-NMR : To confirm substituent positions on the triazole ring and aromatic protons.
  • FT-IR : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and triazole ring vibrations.
  • Elemental Analysis : Validates molecular formula consistency.
  • LC-MS : Confirms molecular ion peaks and purity .

Q. What are the known biological activities of this compound?

Preliminary studies indicate antimicrobial and anti-inflammatory properties. The dichlorophenyl and triazole-thiol groups enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) and inflammatory mediators like COX-2 .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to light, moisture, and oxidizing agents due to thiol group sensitivity. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Systematic optimization includes:

  • Solvent Screening : Dimethylformamide (DMF) may enhance cyclization efficiency compared to ethanol.
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation in condensation steps.
  • Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 6–8 hours) with comparable yields .

Q. What computational tools are used to predict reactivity and biological activity?

  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Docking : Screens against protein targets (e.g., SARS-CoV-2 Mpro) to identify binding affinities.
  • ADME Prediction : SwissADME or pkCSM models evaluate pharmacokinetic profiles .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Substituent effects are critical:

Substituent PositionBiological Activity TrendKey Mechanism
2,4-Dichlorophenyl↑ AntimicrobialEnhanced hydrophobic interactions
Methyl at N-4↓ CytotoxicityReduced metabolic oxidation
Data suggest electron-withdrawing groups (Cl) improve target binding, while bulky groups reduce bioavailability .

Q. How can contradictory data on reaction yields be resolved?

Contradictions often arise from:

  • Impurity Interference : Use HPLC-MS to identify byproducts (e.g., oxidized thiols).
  • Solvent Purity : Anhydrous solvents improve reproducibility.
  • Stoichiometric Ratios : Precise molar ratios (1:1.2 for amine-aldehyde) minimize side reactions .

Q. What are the degradation pathways under varying pH conditions?

  • Acidic Conditions (pH < 3) : Thiol group protonation leads to disulfide formation.
  • Alkaline Conditions (pH > 9) : Hydrolysis of the triazole ring occurs, forming amide derivatives.
  • Neutral pH : Slow oxidation to sulfonic acid derivatives .

Q. How does this compound compare to structurally similar triazole-thiols in toxicity studies?

Toxicity correlates with lipophilicity (logP):

  • Lower logP (<3) : Reduced hepatotoxicity (e.g., 5-(4-fluorophenyl) analog).
  • Higher logP (>4) : Increased CNS penetration but higher cytotoxicity.
    In vitro assays (e.g., HepG2 cells) show IC₅₀ values of 12–45 µM, depending on substituents .

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